molecular formula C20H18FN5OS B2855250 3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide CAS No. 2034340-76-4

3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide

カタログ番号: B2855250
CAS番号: 2034340-76-4
分子量: 395.46
InChIキー: KFXQFYDAWTXQDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide (CAS 2034340-76-4) is a complex organic molecule with a molecular formula of C20H18FN5OS and a molecular weight of 395.5 g/mol . This multimodal compound incorporates pyrazole, fluorophenyl, and thiophene moieties within a single molecular scaffold, a design that often confers potentially advantageous pharmacological properties for drug discovery research . The presence of the fluorine atom on the phenyl ring is a common structural feature in medicinal chemistry that can enhance metabolic stability and improve pharmacokinetic profiles . Pyrazole derivatives are recognized as a pharmacologically significant active scaffold and are found in a wide range of therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant . These compounds are frequently investigated as inhibitors of protein glycation and for their potential antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory activities . The central carboxamide group in this particular compound acts as a key linker, favoring specific molecular interactions, making it a promising lead compound for the development of biologically active agents and for targeted medicinal chemistry optimization . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-25-18(11-17(24-25)14-3-5-16(21)6-4-14)20(27)22-12-19(15-7-10-28-13-15)26-9-2-8-23-26/h2-11,13,19H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXQFYDAWTXQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Biological Activity / Properties Reference
Target Compound Pyrazole-5-carboxamide 3-(4-Fluorophenyl), 1-methyl, N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl] Inferred: Potential receptor modulation via thiophene/pyrazole interactions; metabolic stability enhanced by fluorophenyl
1-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () Pyrazole-5-carboxamide 3-Trifluoromethyl, 1-methyl, N-(4-phenylthiazol-2-yl) Higher lipophilicity due to CF₃; possible enzyme inhibition via thiazole
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide () Pyrazole-carboxamide Cyclohexylmethyl, fluorophenyl, branched amino acid side chain Enhanced cell permeability due to cyclohexylmethyl; potential CNS activity
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide () Pyrazole-3-carboxamide Urea linkage, dual fluorophenyl groups Calcium mobilization activity in CHO-k1 cells; receptor binding via polar urea moiety
Razaxaban () Pyrazole-5-carboxamide 3-Trifluoromethyl, aminobenzisoxazole, fluoroimidazolylphenyl Factor Xa inhibitor; high oral bioavailability and selectivity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () Pyrazole-thiazole hybrid Chlorophenyl, fluorophenyl, ethyl ester Ester group may improve solubility but reduce metabolic stability

Key Structural and Functional Insights:

Substituent Effects on Binding and Selectivity: The fluorophenyl group (common in ) enhances aromatic stacking interactions and metabolic stability. Trifluoromethyl groups () increase lipophilicity and resistance to oxidative metabolism compared to methyl or ethyl linkers .

Biological Activity Trends: Urea-linked analogs () show receptor-mediated calcium mobilization, suggesting the target compound’s pyrazole-thiophene-ethyl chain may similarly modulate ion channels or G-protein-coupled receptors . Razaxaban () highlights the importance of heterocyclic P1/P4 motifs (e.g., aminobenzisoxazole) for enzyme inhibition, whereas the target’s thiophene-pyrazole side chain may target distinct pathways .

Synthetic Considerations :

  • The ethyl-pyrazole-thiophene linker in the target compound likely requires multi-step synthesis, including Suzuki-Miyaura coupling for thiophene introduction (as seen in for similar structures) .
  • Amide bond formation via EDC/HOBt coupling () is a plausible route for the carboxamide moiety .

Research Findings and Implications

  • Receptor Binding : Compounds with fluorophenyl and pyrazole motifs (e.g., ) demonstrate high affinity for proteins with aromatic binding pockets. The target compound’s thiophene may offer unique selectivity in such interactions .
  • Metabolic Stability: Fluorine substituents (4-fluorophenyl in the target, ) reduce CYP450-mediated metabolism, suggesting improved half-life compared to non-fluorinated analogs .
  • Solubility and Bioavailability : The ethyl-pyrazole-thiophene chain in the target compound may reduce solubility compared to polar groups (e.g., urea in ), necessitating formulation optimization .

Q & A

Q. What are the optimal synthetic routes for synthesizing 3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:

Cyclocondensation : Reacting fluorophenyl hydrazines with β-ketoesters to form the pyrazole core.

N-Methylation : Introducing the methyl group at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Carboxamide Formation : Coupling the pyrazole-5-carboxylic acid intermediate with the thiophen-3-yl-ethylamine derivative via EDCI/HOBt-mediated amidation.
Key parameters include temperature control (60–80°C) and solvent selection (e.g., DCM for amidation) to maximize yields (~60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm).
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]+ expected at ~430–440 m/z).
  • FT-IR : Verification of carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer :
  • In vitro kinase inhibition : Screen against kinase panels (e.g., JAK/STAT, EGFR) using ADP-Glo™ assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility/stability : Use HPLC to assess aqueous solubility (PBS, pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing thiophen-3-yl with furan or phenyl groups) to isolate activity contributors.
  • Orthogonal Assays : Validate conflicting results using alternative assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to identify trends in fluorophenyl-pyrazole derivatives .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or carbonate prodrug moieties to mask polar groups (e.g., carboxamide).
  • Isotope Labeling : Use deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated degradation.
  • Co-crystallization : Solve the X-ray structure with metabolic enzymes (e.g., CYP3A4) to guide rational modifications .

Q. How can computational methods enhance understanding of its mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to predict binding modes and residence times.
  • QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric (e.g., Taft Es) parameters with bioactivity data.
  • Docking Studies : Use AutoDock Vina to screen against homology models of understudied targets (e.g., mGluR5) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。